molecular formula C9H7BrFN B13676529 3-bromo-6-fluoro-2-methyl-1H-indole

3-bromo-6-fluoro-2-methyl-1H-indole

Cat. No.: B13676529
M. Wt: 228.06 g/mol
InChI Key: PYDNRAMVWHCIQS-UHFFFAOYSA-N
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Description

3-bromo-6-fluoro-2-methyl-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the indole ring, which can influence its chemical properties and reactivity .

Chemical Reactions Analysis

3-bromo-6-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 3-bromo-6-fluoro-2-methyl-1H-indole include other halogenated indoles such as:

Biological Activity

3-Bromo-6-fluoro-2-methyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure featuring bromine and fluorine substituents at the 3 and 6 positions, respectively, along with a methyl group at the 2 position. The molecular formula of this compound is C9_9H8_8BrF N, with a molecular weight of approximately 232.07 g/mol. Indoles are known for their presence in various natural products and pharmaceuticals, making derivatives like this compound of significant interest in chemical research and applications .

The presence of both bromine and fluorine atoms influences the chemical reactivity of this compound. Bromine can participate in nucleophilic substitution reactions, while fluorine's electron-withdrawing nature enhances electrophilic aromatic substitution reactions. This compound can also undergo various functionalization reactions, making it versatile for synthetic applications .

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have shown that compounds within the indole family exhibit significant antimicrobial properties. The introduction of halogen substituents, such as bromine and fluorine, can enhance these effects. Preliminary investigations suggest that this compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to its antimicrobial efficacy .

Anticancer Potential

The anticancer activity of indole derivatives is well-documented, often attributed to their ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve interactions with cellular signaling pathways that regulate cell growth and survival .

Case Studies

Recent studies have explored the structure-activity relationship (SAR) of various indole derivatives, including this compound. These studies typically involve synthesizing analogues with different substituents to evaluate their biological activities.

Example Study: Structure-Activity Investigation

A study published in Journal of Medicinal Chemistry investigated a series of indole derivatives for their antimicrobial activity. The results indicated that the presence of halogen atoms significantly influenced the potency against various bacterial strains. Specifically, compounds with both bromine and fluorine exhibited enhanced activity compared to their non-halogenated counterparts .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
5-Bromo-6-fluoroindole Bromine at position 5ModerateHigh
6-Fluoroindole Fluorine at position 6Broad-spectrumModerate
5-Chloro-6-fluoroindole Chlorine at position 5LowHigh
3-Bromo-6-fluoro-2-methylindole Bromine at position 3, Fluorine at position 6HighPotential

This comparison highlights how variations in substituent positions can lead to distinct chemical behaviors and biological activities .

Properties

IUPAC Name

3-bromo-6-fluoro-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-9(10)7-3-2-6(11)4-8(7)12-5/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDNRAMVWHCIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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